

# The Discovery and History of ortho-Vanillin: A Technical Guide

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## Compound of Interest

Compound Name: *o*-Vanillin

Cat. No.: B140153

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## Abstract

**ortho-Vanillin** (2-hydroxy-3-methoxybenzaldehyde), a positional isomer of the widely known flavoring agent vanillin, has a rich history since its first isolation in the 19th century. Initially explored for its utility in the dye industry and as a synthetic precursor, its unique biological activities have garnered increasing interest in the scientific community. This technical guide provides an in-depth exploration of the discovery and history of **ortho-vanillin**, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and an overview of its known biological signaling pathways.

## Discovery and Historical Development

The journey of **ortho-vanillin** begins in the late 19th century, a period of significant advancements in organic chemistry.

- **1876: Isolation by Ferdinand Tiemann.** The initial isolation of **ortho-vanillin** is credited to the renowned German chemist Ferdinand Tiemann.<sup>[1][2]</sup> This discovery occurred shortly after Tiemann and Wilhelm Haarmann's successful synthesis of its isomer, vanillin, in 1874.
- **1910: Purification and Synthetic Versatility.** Methods for the purification of **ortho-vanillin** were significantly improved by Francis Noelting.<sup>[1][2]</sup> Noelting also demonstrated its potential as a versatile precursor in the synthesis of other organic compounds, such as coumarins.<sup>[1][2]</sup>

- 1920s: Industrial Applications. By the 1920s, ortho**-vanillin** found practical application as a dye for hides, marking its entry into industrial processes.[\[1\]](#)[\[2\]](#)
- Modern Era: Pharmaceutical and Research Applications. In contemporary science, the majority of ortho**-vanillin** is utilized in mutagenesis research and as a key intermediate in the synthesis of pharmaceuticals.[\[1\]](#)[\[2\]](#) Notable examples include the anti-malarial drug benafentrine and the antiandrogen compound Pentomone.[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of ortho**-vanillin** is essential for its application in research and development.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	[3][4]
Molar Mass	152.15 g/mol	[2][3][4]
Appearance	Yellow, fibrous crystalline solid	[2]
Melting Point	40-42 °C	[2][3][4][5]
Boiling Point	265-266 °C	[2][3][4][5][6]
Density	1.231 g/mL	[2]
Vapor Pressure	0.00556 - 0.006 mmHg @ 25 °C	[3][4][6]
pKa	7.912 @ 25 °C	[3]
logP (o/w)	1.370	[6]
Water Solubility	Slightly soluble (5019 mg/L @ 25 °C)	[3][4][6]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, glacial acetic acid, carbon disulfide, pyridine, and alkali solvents.	[7]
Flash Point	> 110 °C	[1]

## Experimental Protocols: Synthesis of ortho-Vanillin

Several synthetic routes to **ortho-vanillin** have been developed. The following protocol is a detailed method adapted from patent literature, utilizing guaiacol as a starting material. This method employs a sulfonation strategy to direct the formylation to the ortho position.

### 3.1. Synthesis of ortho-Vanillin from Guaiacol

This synthesis proceeds in four main stages: sulfonation of guaiacol, condensation with glyoxylic acid, hydrolytic removal of the sulfonic acid group, and electrolytic oxidation followed by purification.

### 3.1.1. Materials and Reagents

- Guaiacol
- Concentrated Sulfuric Acid (98%)
- Sodium Hydroxide (NaOH)
- Glyoxylic Acid (50% solution)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Deionized Water

### 3.1.2. Experimental Procedure

- Sulfonation of Guaiacol:
  - In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, add 6.2 g of guaiacol.
  - Slowly add 6.5 g of 98% concentrated sulfuric acid dropwise while stirring.
  - Heat the mixture in a constant temperature water bath at 85°C for 5 hours.
  - Cool the reaction mixture to room temperature.
  - Neutralize the mixture with a 2 mol/L NaOH solution and filter the resulting precipitate.
- Condensation with Glyoxylic Acid:
  - To the filtrate from the previous step, add 40 mL of a 2 mol/L NaOH solution.
  - At 65°C, add 7.4 g of a 50% glyoxylic acid solution dropwise.
  - Maintain the reaction under airtight conditions for 7 hours.

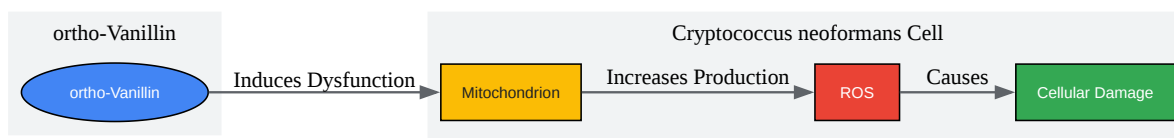
- Adjust the pH of the solution to 5 with sulfuric acid.
- Hydrolysis and Isolation:
  - Transfer the solution to a three-necked flask equipped with a condenser and stirrer.
  - Add 35 mL of a 30% sulfuric acid solution.
  - Heat the mixture at 110°C for 4 hours.
  - Remove the solvent by rotary evaporation to obtain a solid.
- Electrolytic Oxidation and Purification:
  - Adjust the pH of the solid dissolved in an appropriate amount of deionized water to 11-12 with NaOH to obtain the electrolyte.
  - Place the electrolyte in a stainless steel electrolytic cell with a graphite rod as the anode and the stainless steel cell as the cathode.
  - Conduct the electrolysis for 7 hours with stirring.
  - After electrolysis, transfer the solution to a three-necked flask and acidify to a pH of 2-3 with H<sub>2</sub>SO<sub>4</sub> until no more gas evolves.
  - Extract the hot solution three times with ethyl acetate.
  - Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and remove the ethyl acetate by rotary evaporation under reduced pressure to yield the crude **ortho-vanillin** product.
  - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

## Biological Signaling Pathways

Recent research has begun to elucidate the mechanisms by which **ortho-vanillin** exerts its biological effects, particularly its antifungal and immunomodulatory activities.

#### 4.1. Antifungal Mechanism of Action in *Cryptococcus neoformans*

**ortho-Vanillin** has demonstrated significant antifungal activity against the pathogenic yeast *Cryptococcus neoformans*. Transcriptome analysis has revealed that its mechanism of action involves the induction of mitochondrial dysfunction and subsequent oxidative stress.[8][9]

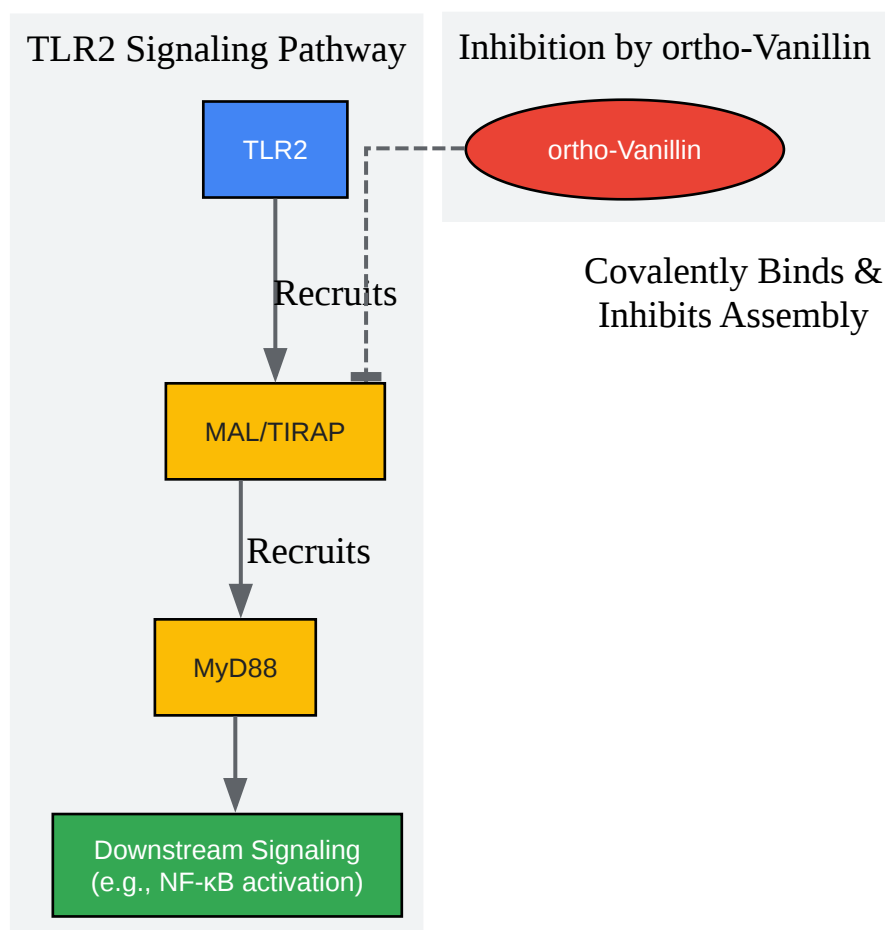


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*Antifungal mechanism of ortho-vanillin in C. neoformans.*

#### 4.2. Inhibition of Toll-like Receptor 2 (TLR2) Signaling

**ortho-Vanillin** has been identified as an inhibitor of TLR2 signaling, a key pathway in the innate immune response. It has been shown to covalently bind to the Toll/interleukin-1 receptor (TIR) domain of the adaptor protein MAL/TIRAP, thereby inhibiting its assembly and downstream signaling.[10][11]



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*Inhibition of TLR2 signaling by ortho-vanillin.*

## Conclusion

From its initial isolation by Ferdinand Tiemann to its contemporary applications in medicinal chemistry and molecular biology, **ortho-vanillin** has proven to be a compound of significant scientific interest. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for further research. The elucidation of its mechanisms of action, particularly in the realms of antifungal activity and immunomodulation, opens new avenues for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for professionals in the field, providing the necessary historical context, practical methodologies, and an understanding of the biological significance of **ortho-vanillin**.

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